2-(2-Chloro-3-fluorophenyl)-2-hydroxyacetic acid
Description
2-(2-Chloro-3-fluorophenyl)-2-hydroxyacetic acid is a halogenated hydroxyacetic acid derivative characterized by a phenyl ring substituted with chlorine (Cl) at the 2-position, fluorine (F) at the 3-position, and a hydroxyacetic acid (–CH(OH)COOH) moiety. Such compounds are often intermediates in pharmaceutical synthesis or used to study structure-activity relationships in medicinal chemistry.
Properties
Molecular Formula |
C8H6ClFO3 |
|---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
2-(2-chloro-3-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClFO3/c9-6-4(7(11)8(12)13)2-1-3-5(6)10/h1-3,7,11H,(H,12,13) |
InChI Key |
YCEZWZQXSFKBRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoromandelic acid typically involves the halogenation of mandelic acid derivatives. One common method is the substitution reaction where 2,3-dichlorobenzoyl chloride is used as a starting material. This compound undergoes a fluorination reaction with a fluorinating agent in an organic solvent in the presence of a phase-transfer catalyst. The reaction mixture is then concentrated and hydrolyzed under alkaline conditions to yield 2-Chloro-3-fluoromandelic acid .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of phase-transfer catalysts and controlled reaction conditions helps in achieving high selectivity and minimizing by-products. The one-pot synthesis method is often employed to simplify the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoromandelic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-Chloro-3-fluorobenzaldehyde or 2-Chloro-3-fluorobenzoic acid.
Reduction: Formation of 2-Chloro-3-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-fluoromandelic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance the compound’s ability to interact with biological molecules through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a broader class of halogenated phenyl-hydroxyacetic acids. Key structural analogs include:
Biological Activity
2-(2-Chloro-3-fluorophenyl)-2-hydroxyacetic acid, also known as 2-chloro-3-fluoromandelic acid, is an organic compound belonging to the class of mandelic acids. Its unique structure, characterized by a hydroxyacetic acid moiety attached to a phenyl ring with chlorine and fluorine substitutions, makes it a compound of significant interest in various biological studies. This article explores its biological activity, focusing on its mechanisms of action, pharmacological implications, and potential therapeutic applications.
The compound's chemical structure can influence its reactivity and interaction with biological systems. The presence of halogen substituents (chlorine and fluorine) enhances its electrophilic nature, making it more reactive towards biological targets. This section summarizes its key chemical features:
| Property | Description |
|---|---|
| Molecular Formula | C9H8ClF O3 |
| Molecular Weight | 206.61 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
| pKa | Approximately 4.5 |
Research indicates that the biological activity of this compound is primarily due to its interactions with various biological targets, such as enzymes and receptors. The precise mechanisms are still under investigation, but some proposed actions include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.
- Receptor Modulation: It may interact with receptors related to inflammatory responses or metabolic regulation.
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications in treating metabolic disorders, particularly type 2 diabetes mellitus (T2DM). Studies have shown that compounds with similar structures can exhibit antidiabetic properties by enhancing insulin sensitivity or promoting weight loss.
Case Studies
Several studies have investigated the effects of halogenated mandelic acids on biological systems:
-
Antidiabetic Activity:
- A study highlighted the potential of halogenated derivatives in modulating glucose levels and improving insulin sensitivity in diabetic models. The dual halogenation in this compound may enhance its efficacy compared to non-halogenated counterparts.
-
Anti-inflammatory Effects:
- Research has indicated that similar compounds can reduce pro-inflammatory cytokines in vitro, suggesting that this compound may possess anti-inflammatory properties.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloromandelic Acid | Contains a single chlorine atom | Moderate antidiabetic activity |
| 3-Fluoromandelic Acid | Contains a single fluorine atom | Limited anti-inflammatory effects |
| 4-Chloro-3-fluorophenyl-2-hydroxyacetic acid | Features chloro and fluoro substituent at different positions | Potentially enhanced metabolic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
